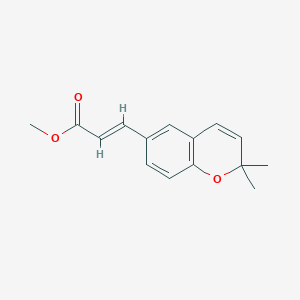
(alphaE)-2,2-Dimethyl-2H-1-benzopyran-6-acrylic acid methyl ester
Vue d'ensemble
Description
The compound “(alphaE)-2,2-Dimethyl-2H-1-benzopyran-6-acrylic acid methyl ester” is a type of ester. Esters are common in nature and have important commercial uses . They are derived by transesterification of fats with methanol . The ester is a part of the acid (that is, the benzene ring and the carbonyl group) is benzoate .
Synthesis Analysis
The synthesis of esters like “this compound” involves several chemical reactions. For example, the production process of alpha methyl ester sulfonate from biodiesel has been studied . The principle of this research is to graft sulfonate groups from MES into the polymer chain . Acid catalyzed hydrolysis of esters is another common reaction involved in the synthesis of esters .Molecular Structure Analysis
The molecular structure of esters can be analyzed using techniques such as mass spectrometry . Mass spectrometry is a technique in which organic molecules are bombarded by electrons or other ionic species causing them to ionize and fragment for separation by a magnetic field . The fragmentation patterns are used as a means of identification .Chemical Reactions Analysis
Esters undergo various types of reactions. For instance, they are less reactive toward nucleophiles than either acid chlorides or anhydrides . They can also be reduced with lithium aluminum hydride . Another common reaction is the reaction of an ester with a Grignard reagent .Physical And Chemical Properties Analysis
Esters have polar bonds but do not engage in hydrogen bonding and are therefore intermediate in boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding . Ester molecules can engage in hydrogen bonding with water, so esters of low molar mass are therefore somewhat soluble in water .Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
- Synthesis Methods : The compound has been synthesized through multiple methods. One such method involves chromenylation and demethoxycarbonylation-alkylation reactions (Henry & Jacobs, 2001).
- Reactivity with Glutathione and Deoxyribonucleosides : The compound's reactivity toward glutathione and deoxyribonucleosides has been studied to understand its structure-activity relationships (McCarthy, Hayes, Schwartz, & Witz, 1994).
- Cyclopolymerization : The compound has applications in cyclopolymerization, where its substituent effects on cyclization efficiency and microstructures have been investigated (Tsuda & Mathias, 1994).
Pharmaceutical Applications
- Inhibition of Alpha-Chymotrypsin : Esters and amides of related compounds have been studied for their inhibitory activity toward alpha-chymotrypsin (Pochet et al., 1996).
- Synthesis of Pro-Drugs : The compound has been used in the synthesis of pro-drugs with anti-inflammatory activity, aiming to reduce gastrointestinal side effects (Kawasaki et al., 1989).
Environmental and Polymer Science
- Gas-Phase Kinetic Study : The compound's reactions with OH radicals and Cl atoms have been studied in the context of environmental science, particularly concerning atmospheric degradation (Moreno et al., 2014).
- Electrolytic Reduction in Polymerization : Its behavior in the sulfuric acid electrolyte at a mercury cathode, leading to polymerization, has been explored (Dineen, Schwan, & Wilson, 1949).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for the research and application of esters like “(alphaE)-2,2-Dimethyl-2H-1-benzopyran-6-acrylic acid methyl ester” are promising. For instance, the production process of alpha methyl ester sulfonate from biodiesel has been studied, with the aim of increasing heat recovery of the process and finding an optimal process condition subjecting to product properties . Another future direction is the potential of biomass to liquid, hydrotreated vegetable oils, and fatty acid methyl ester applied in a state of the art light-duty diesel engine .
Propriétés
IUPAC Name |
methyl (E)-3-(2,2-dimethylchromen-6-yl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-15(2)9-8-12-10-11(4-6-13(12)18-15)5-7-14(16)17-3/h4-10H,1-3H3/b7-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOZKTJDXDYSFAE-FNORWQNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC(=C2)C=CC(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C=CC2=C(O1)C=CC(=C2)/C=C/C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4,5-triethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2368321.png)
![1-(benzothiazol-2-ylthiomethyl)-6,7-dimethyl-9-hydro-1H,2H-1,3-thiazolidino[3, 2-a]thiopheno[3,2-e]pyrimidin-5-one](/img/structure/B2368322.png)
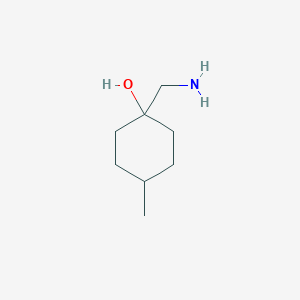

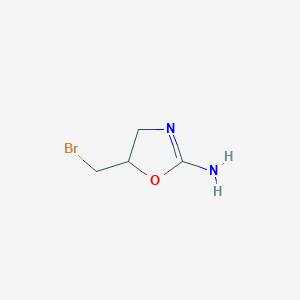
![6-[(2-chlorophenyl)methylsulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2368328.png)
![N-[3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propyl]prop-2-enamide](/img/structure/B2368329.png)
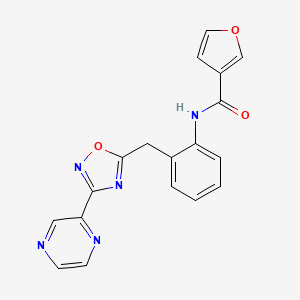
![N-[2-(3,3-Dimethyl-2H-indol-1-yl)ethyl]but-2-ynamide](/img/structure/B2368334.png)
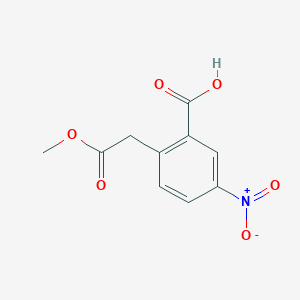
![8-(3-methoxypropyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2368336.png)
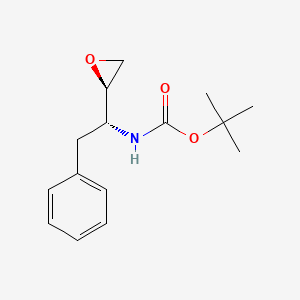
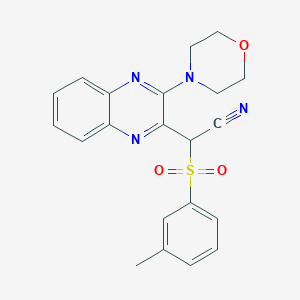
![4-butoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2368340.png)
